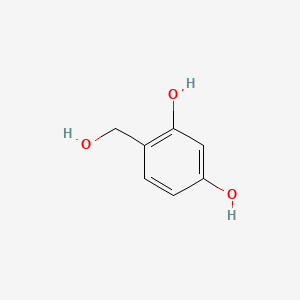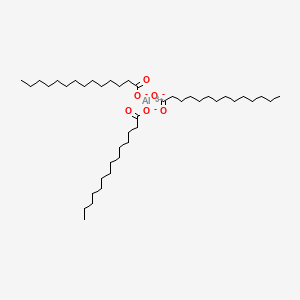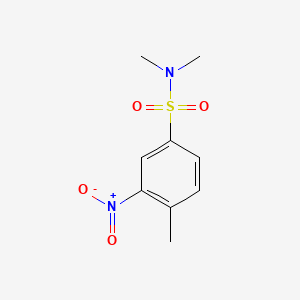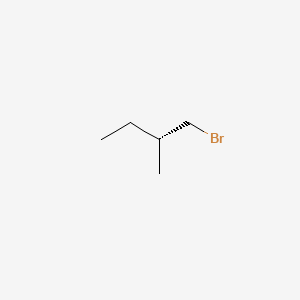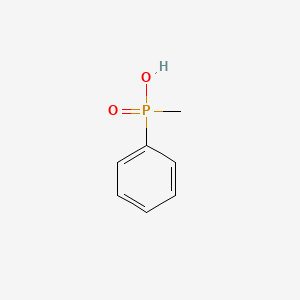
Methylphenylphosphinic acid
説明
Methylphenylphosphinic acid (MPPA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is an organophosphorus compound that contains a phosphinic acid group and a methylphenyl group. MPPA is widely used in various fields, including medicinal chemistry, analytical chemistry, and materials science.
科学的研究の応用
Metal Complexation and Polymer Formation
- Polymeric Compounds Formation : Methylphenylphosphinic acid reacts with metals like Mn2+, Co2+, and Cu2+ in formamide to form polymeric compounds. These structures consist of one-dimensional polymeric chains with phosphinate groups forming double bridges and a formamide oxygen atom forming a μ-O bridge between metal atoms (Betz & Bino, 1988).
- Chelating Ligands : It serves as a chelating ligand, forming bis and tris chelates with metals like zinc and chromium. These metal chelates are noted for their thermal stability, which is higher than that of corresponding acetylacetonates (King, Block & Popoff, 1965).
Solubility and Stability Studies
- Solubility Characteristics : The solubility of this compound in various solvents has been measured and correlated with empirical equations. These solubility studies are essential for understanding its interaction and behavior in different chemical environments (Tian et al., 2011).
- Thermal Kinetics and Decomposition : The thermal degradation and kinetics of this compound have been examined under non-isothermal conditions. Understanding its thermal behavior is crucial for applications that involve high temperatures (Shao et al., 2014).
Pharmaceutical and Biochemical Applications
- Gallium Chelators : this compound derivatives are efficient Ga3+ chelators. These ligands exhibit high thermodynamic selectivity for Ga3+ over other metal ions and are explored for potential use in radiopharmaceuticals (Šimeček et al., 2012).
- Organophosphorus Inhibitors : Derivatives of this compound have been identified as competitive, reversible inhibitors of bacterial ureases. These findings are significant for the development of new antibacterial agents (Vassiliou et al., 2008).
Chemical Synthesis and Reactions
- Synthesis of Flame Retardants : this compound is involved in the synthesis of flame retardants for materials like polyester. This application highlights its role in enhancing material safety (Yan, 1999).
- Reaction Mechanisms : Studies on the acid-catalyzed methanolysis of methylphenylphosphinic amides provide insights into reaction mechanisms and stereochemistry, which are valuable in the field of organic synthesis (Harger, 1976; 1977; 1979).
特性
IUPAC Name |
methyl(phenyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O2P/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJCJLHZCBFPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323126 | |
| Record name | METHYLPHENYLPHOSPHINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4271-13-0 | |
| Record name | 4271-13-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METHYLPHENYLPHOSPHINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

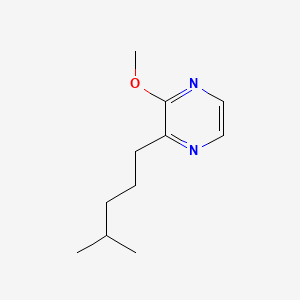
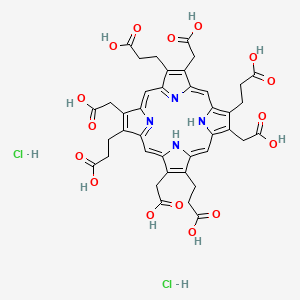
![7-(4-(Diethylamino)-2-ethoxyphenyl)-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1595490.png)

![2-[(4-Phenylpiperazin-1-yl)methyl]quinoline](/img/structure/B1595492.png)
